

# Application Notes: The Use of Nucleoprotein (118-126) in LCMV Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Nucleoprotein (118-126) |           |
| Cat. No.:            | B10799526               | Get Quote |

#### Introduction

Lymphocytic choriomeningitis virus (LCMV) is a rodent-borne arenavirus that has become a cornerstone of viral immunology research. The murine model of LCMV infection is exceptionally well-characterized, providing critical insights into T-cell responses, viral persistence, and immunological memory. Within the LCMV proteome, specific peptide epitopes are recognized by cytotoxic T lymphocytes (CTLs), which are essential for clearing the infection.[1] One of the most critical and widely studied of these is the nucleoprotein (NP) peptide spanning amino acids 118-126.

The NP(118-126) epitope, with the sequence H-RPQASGVYM-OH, is an immunodominant, major histocompatibility complex (MHC) class I-restricted epitope in H-2d mice, such as the BALB/c strain. It is presented by the H-2Ld molecule and can elicit more than 97% of the total primary CTL response in these mice, making it an invaluable tool for studying CD8+ T-cell immunity.[2][3] These application notes provide a detailed overview of the properties, applications, and experimental protocols involving the LCMV NP(118-126) peptide for researchers in immunology and drug development.

#### **Properties and Specifications**

The NP(118-126) peptide is a synthetic nonapeptide corresponding to the amino acid sequence from the nucleoprotein of the LCMV Armstrong strain.



| Property          | Description                                                     |  |
|-------------------|-----------------------------------------------------------------|--|
| Peptide Sequence  | H-RPQASGVYM-OH                                                  |  |
| Amino Acid Length | 9                                                               |  |
| MHC Restriction   | H-2Ld[2][3][4]                                                  |  |
| Mouse Strain      | BALB/c (H-2d)                                                   |  |
| Immunogenicity    | Immunodominant CD8+ T-cell epitope[5]                           |  |
| Purity (Typical)  | >90% (HPLC/MS)                                                  |  |
| Format            | Freeze-dried powder                                             |  |
| Applications      | T-cell Immunity Assays, Epitope Mapping,<br>Vaccine Development |  |

## **Applications in LCMV Research**

The NP(118-126) peptide is a versatile reagent used in a wide array of immunological studies.

- Quantification of Antigen-Specific CD8+ T-Cells: The peptide is used to stimulate splenocytes
  or peripheral blood mononuclear cells (PBMCs) from LCMV-infected mice. The frequency of
  responding CD8+ T-cells is then measured using techniques like Intracellular Cytokine
  Staining (ICS) for IFN-y or ELISPOT assays.[1]
- In Vivo and Ex Vivo Cytotoxicity Assays: To assess the functional capacity of LCMV-specific CTLs, target cells (e.g., P815 cells) are pulsed with the NP(118-126) peptide and co-cultured with effector T-cells.[6] The specific lysis of these target cells demonstrates the cytotoxic potential of the T-cell population.
- Vaccine Efficacy Studies: The NP(118-126) epitope is frequently incorporated into vaccine constructs, such as recombinant vaccinia viruses or fusion proteins, to evaluate their ability to induce protective immunity.[2][7] The magnitude of the NP(118-126)-specific T-cell response serves as a key correlate of protection against a subsequent lethal LCMV challenge.[7]



- Studies of Antigen Processing and Presentation: Researchers have used the NP(118-126)
  epitope to investigate the cellular machinery responsible for generating MHC class I-binding
  peptides. For instance, studies using proteasome or tripeptidyl peptidase II (TPPII) inhibitors
  have examined the impact on the presentation of this epitope to specific CTLs.[8]
- T-Cell Receptor (TCR) Analysis: The immunodominance of NP(118-126) makes it an ideal target for studying the TCR repertoire and avidity of antiviral CD8+ T-cells.
- Models of Viral Persistence: The strength of the NP(118-126) response is a critical factor in determining viral clearance versus persistence. Mouse strains lacking the H-2Ld molecule, and thus unable to present this major epitope, are more susceptible to developing a chronic carrier state.[3]

## **Data Presentation**

Table 1: Key Immunodominant LCMV Epitopes in Murine Models

| Epitope     | Sequence        | MHC<br>Restriction | Mouse<br>Strain    | Protein<br>Source | Reference |
|-------------|-----------------|--------------------|--------------------|-------------------|-----------|
| NP(118-126) | RPQASGVY<br>M   | H-2Ld              | BALB/c (H-<br>2d)  | Nucleoprotein     | [2]       |
| NP(396-404) | FQPQNGQFI       | H-2Db              | C57BL/6 (H-<br>2b) | Nucleoprotein     | [9][10]   |
| GP(33-41)   | KAVYNFATM       | H-2Db              | C57BL/6 (H-<br>2b) | Glycoprotein      | [9][10]   |
| GP(276-286) | SGVENPGG<br>YCL | H-2Db              | C57BL/6 (H-<br>2b) | Glycoprotein      | [9]       |
| GP(283-291) | YLFNKSTSI       | H-2Ld              | BALB/c (H-<br>2d)  | Glycoprotein      | [1][11]   |

Table 2: Summary of Experimental Data Using NP(118-126)



| Experiment<br>Type    | Model System                                                           | Key Finding                                                                           | Quantitative<br>Result                                                                            | Reference |
|-----------------------|------------------------------------------------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|-----------|
| Vaccine<br>Challenge  | BALB/c mice<br>immunized with<br>LFn-NP(118-<br>126) fusion<br>protein | Immunization provided protection against LCMV challenge.                              | >2-log reduction<br>in spleen viral<br>titers 93h post-<br>challenge<br>compared to<br>controls.  | [7]       |
| Viral Clearance       | Infant (2-week-<br>old) vs. Adult<br>BALB/c mice                       | Infant mice show<br>a delayed and<br>much weaker<br>CD8+ T-cell<br>response.          | NP(118-126)- specific CD8+ T- cells were >30- fold lower in infant mice on day 7 post- infection. | [6]       |
| Antigen<br>Processing | J774 cells (H-2d)<br>infected with<br>LCMV-WE                          | Inhibition of TPPII with AAF- CMK did not affect NP(118- 126) presentation.           | No significant difference in % of IFN-y+ CD8+ cells between treated and untreated cells.          | [8]       |
| Transgenic<br>Model   | WAP-TNP<br>transgenic<br>BALB/c mice<br>expressing NP<br>epitope       | LCMV infection elicits a strong cytotoxic response against epitope- expressing cells. | Similar frequencies of NP(118-126)- specific CD8+ cells in transgenic and wild-type mice.         | [5]       |

# **Experimental Protocols**

Protocol 1: Intracellular Cytokine Staining (ICS) for IFN-y

This protocol is used to quantify the frequency of NP(118-126)-specific CD8+ T-cells from the spleens of LCMV-infected mice.



#### Materials:

- Spleen from LCMV-infected BALB/c mouse (e.g., 8 days post-infection)
- RPMI-1640 medium with 10% FCS
- NP(118-126) peptide (e.g., from JPT Peptide Technologies or GenScript)[12]
- Brefeldin A (BFA)
- Anti-mouse CD16/CD32 (Fc block)
- Fluorochrome-conjugated antibodies: anti-CD8a, anti-IFN-y
- Fixation/Permeabilization solution
- FACS buffer (PBS + 2% FCS)
- 96-well round-bottom plate
- Flow cytometer

#### Procedure:

- Prepare Splenocytes: Aseptically remove the spleen and prepare a single-cell suspension by mechanical disruption through a 70 μm cell strainer. Lyse red blood cells using ACK lysis buffer. Wash cells and resuspend in RPMI-10.
- Cell Stimulation: Plate 1-2 x 10<sup>6</sup> splenocytes per well. Add NP(118-126) peptide to a final concentration of 1 μΜ.[11] Use an irrelevant peptide or media alone as a negative control.
- Inhibit Cytokine Secretion: Add Brefeldin A (BFA) to a final concentration of 10 μg/ml.[11]
- Incubation: Incubate the plate for 5 hours at 37°C, 5% CO2.[11]
- Surface Staining: Wash cells with FACS buffer. Block Fc receptors with anti-CD16/CD32 for 15 minutes. Add anti-CD8a antibody and incubate for 30 minutes at 4°C in the dark.



- Fix and Permeabilize: Wash cells. Resuspend in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
- Intracellular Staining: Wash cells with permeabilization buffer. Add anti-IFN-y antibody and incubate for 30 minutes at 4°C in the dark.
- Acquisition: Wash cells and resuspend in FACS buffer. Acquire samples on a flow cytometer.
- Analysis: Gate on CD8+ lymphocytes and quantify the percentage of cells that are positive for IFN-γ.

Protocol 2: In Vivo Cytotoxicity Assay

This protocol measures the in vivo killing of peptide-pulsed target cells.

#### Materials:

- LCMV-immune and naive BALB/c mice
- Syngeneic splenocytes (from a naive donor mouse)
- NP(118-126) peptide
- Irrelevant control peptide
- Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., CFSE^high and CFSE^low)
- PBS

#### Procedure:

- Prepare Target Cells: Prepare a single-cell suspension of splenocytes from a naive BALB/c mouse.
- Label Target Populations:
  - Split the splenocytes into two populations.



- $\circ$  Label one population with a high concentration of CFSE (e.g., 5  $\mu$ M). This will be the NP(118-126) target population (CFSE^high).
- $\circ$  Label the second population with a low concentration of CFSE (e.g., 0.5  $\mu$ M). This will be the control population (CFSE^low).
- Peptide Pulsing:
  - $\circ~$  Wash the CFSE^high cells and pulse with 1  $\mu M$  NP(118-126) peptide for 60 minutes at 37°C.
  - $\circ$  Wash the CFSE^low cells and pulse with 1  $\mu$ M of an irrelevant control peptide for 60 minutes at 37°C.
- Inject Cells: Mix the two labeled populations at a 1:1 ratio. Inject approximately 10-20 x 10<sup>6</sup> total cells intravenously into both LCMV-immune and naive control mice.
- Incubation: Allow 4-6 hours for in vivo killing to occur.
- Analysis: Harvest spleens from recipient mice and prepare single-cell suspensions. Analyze
  by flow cytometry to detect the CFSE^high and CFSE^low populations.
- Calculate Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 (ratio immune / ratio naive)] x 100, where ratio = (%CFSE^high / %CFSE^low).

## **Visualizations**













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Protracted Course of Lymphocytic Choriomeningitis Virus WE Infection in Early Life: Induction but Limited Expansion of CD8+ Effector T Cells and Absence of Memory CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. journals.asm.org [journals.asm.org]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. In Vivo Selection of a Lymphocytic Choriomeningitis Virus Variant That Affects Recognition of the GP33-43 Epitope by H-2Db but Not H-2Kb PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance PMC [pmc.ncbi.nlm.nih.gov]
- 11. Host genetics play a critical role in controlling CD8 T cell function and lethal immunopathology during chronic viral infection | PLOS Pathogens [journals.plos.org]
- 12. genscript.com [genscript.com]
- To cite this document: BenchChem. [Application Notes: The Use of Nucleoprotein (118-126) in LCMV Infection Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799526#use-of-nucleoprotein-118-126-in-lcmv-infection-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com